molecular formula C17H32 B13954419 1,1-Dicyclohexylpentane CAS No. 54833-30-6

1,1-Dicyclohexylpentane

Cat. No.: B13954419
CAS No.: 54833-30-6
M. Wt: 236.4 g/mol
InChI Key: VSDFUDGIBYCRIM-UHFFFAOYSA-N
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Description

1,1-Dicyclohexylpentane (CAS: 54833-30-6) is a branched alkane featuring two cyclohexyl groups attached to the first carbon of a pentane backbone. This structure imparts significant steric bulk and hydrophobicity, making it distinct from linear alkanes or simpler branched analogs. Key physicochemical properties include:

  • VC (Volatility Coefficient): 0.848
  • pKa: -6.00, indicating negligible acidity in aqueous systems .

Properties

CAS No.

54833-30-6

Molecular Formula

C17H32

Molecular Weight

236.4 g/mol

IUPAC Name

1-cyclohexylpentylcyclohexane

InChI

InChI=1S/C17H32/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-17H,2-14H2,1H3

InChI Key

VSDFUDGIBYCRIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylpentane can be synthesized through various organic reactions. One common method involves the reaction of cyclohexylmagnesium bromide with 1-bromopentane in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via a Grignard reaction mechanism, forming the desired product .

Industrial Production Methods: Industrial production of 1,1-Dicyclohexylpentane typically involves the same Grignard reaction on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as distillation or recrystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dicyclohexylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

Scientific Research Applications

1,1-Dicyclohexylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dicyclohexylpentane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with lipid membranes, affecting their fluidity and permeability. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison with Compounds Sharing VC = 0.848

Compound Name CAS Number Key Functional Groups Application/Relevance
1,1-Dicyclohexylpentane 54833-30-6 Branched alkane, cyclohexyl Hydrophobic solvent/research
Naphtho[1,2-a]anthracene 195-06-2 Polycyclic aromatic hydrocarbon (PAH) Organic electronics, carcinogen studies
EO-HDDA (mono-ethoxylated 1,6-hexane diol diacrylate) 114-990-6 Acrylate ester, ethoxylate UV-curable coatings, adhesives
Succinic acid, 4-iodobenzyl propyl ester 20-630-9 Iodinated ester Potential pharmaceutical intermediate

Key Observations :

  • Despite identical VC values (0.848), these compounds differ drastically in polarity and reactivity. For example, EO-HDDA’s acrylate groups enable polymerization, while 1,1-dicyclohexylpentane’s inertness suits non-polar solvent applications .
  • Naphtho[1,2-a]anthracene’s planar PAH structure contrasts with 1,1-dicyclohexylpentane’s three-dimensional steric hindrance, affecting solubility and intermolecular interactions .

Physicochemical Property Comparisons

Table 2: pKa and Hydrophobicity Trends

Compound Name pKa Hydrophobicity (Predicted) Structural Basis
1,1-Dicyclohexylpentane -6.00 High Non-polar cyclohexyl branches
Succinic acid, 3-methylbut-2-yl dodec-9-yn-1-yl ester -6.00 Moderate Ester groups, alkyne tail
Glutaric acid, heptyl 2-methyloct-5-yn-4-yl ester -6.00 Low-Moderate Polar ester, branched alkyne

Key Observations :

  • All compounds in Table 2 share a pKa of -6.00, suggesting similar proton-donating tendencies in acidic environments. However, 1,1-dicyclohexylpentane’s lack of functional groups (e.g., esters, alkynes) renders it chemically inert compared to the others .
  • Hydrophobicity varies with structure: 1,1-dicyclohexylpentane’s cyclohexyl groups enhance lipid solubility, whereas ester-containing analogs exhibit moderate polarity .

Comparison with Cyclohexane and Cyclopentane Derivatives

Table 3: Boiling Points of Selected Cyclohexane/Cyclopentane Derivatives

Compound Name Boiling Point (°C) Structural Features
1,1-Dimethylcyclopentane 221.95 Two methyl groups on cyclopentane
1,1-Dimethylcyclohexane 217.85 Two methyl groups on cyclohexane
1,1-Dicyclohexylpentane Data unavailable Two cyclohexyl groups on pentane

Key Observations :

  • Cyclohexane derivatives generally exhibit higher boiling points than cyclopentane analogs due to increased molecular weight and surface area. For instance, 1,1-dimethylcyclohexane (217.85°C) vs. 1,1-dimethylcyclopentane (221.95°C) .
  • 1,1-Dicyclohexylpentane’s boiling point is likely higher than both due to extended branching and molecular weight, though experimental data is absent in the evidence .

Research Implications and Industrial Relevance

  • Solvent Applications: 1,1-Dicyclohexylpentane’s low polarity and high VC make it suitable for non-reactive solvent roles in organic synthesis, contrasting with EO-HDDA’s reactivity in polymer chemistry .
  • Pharmaceutical Intermediates : Compounds like succinic acid esters (Table 1) highlight the importance of functional group diversity, whereas 1,1-dicyclohexylpentane’s inertness limits its direct biomedical use .
  • Material Science: The steric bulk of 1,1-dicyclohexylpentane could stabilize hydrophobic domains in nanomaterials, unlike planar PAHs (e.g., naphthoanthracene) used in conductive films .

Limitations and Knowledge Gaps

  • Experimental data for 1,1-dicyclohexylpentane’s melting point, solubility, and synthetic protocols are missing in the provided evidence.
  • The VC metric’s definition and measurement conditions are unclear, complicating direct comparisons .

Biological Activity

1,1-Dicyclohexylpentane is a compound that belongs to the family of bicyclic hydrocarbons, specifically featuring a dicyclohexyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory responses and metabolic stability. This article aims to provide a comprehensive overview of the biological activity of 1,1-Dicyclohexylpentane, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis of 1,1-Dicyclohexylpentane

The synthesis of 1,1-Dicyclohexylpentane typically involves palladium-catalyzed reactions that facilitate the formation of bicyclic structures. A notable method includes a four-step synthesis process that utilizes commercially available precursors to achieve the desired bicyclic configuration . The incorporation of bicyclic structures, such as those derived from bicyclo[1.1.1]pentanes, is known to enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability .

Anti-inflammatory Properties

Recent studies have highlighted the potential anti-inflammatory properties of compounds containing bicyclic structures. For instance, derivatives of 1,1-Dicyclohexylpentane have been evaluated for their impact on inflammatory responses. One study demonstrated that certain bicyclo[1.1.1]pentane-containing compounds significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, indicating strong anti-inflammatory effects . The mechanism involves downregulation of pro-inflammatory cytokines such as TNFα and MCP1.

Metabolic Stability

The metabolic stability of 1,1-Dicyclohexylpentane has been assessed through various in vitro studies. The introduction of bicyclic moieties has been shown to improve the metabolic stability of compounds compared to their linear counterparts. For example, isosteric replacements with bicyclic structures have led to enhanced solubility and reduced degradation rates in human hepatocyte models . This property is crucial for developing therapeutic agents that require prolonged efficacy in biological systems.

Data Tables

Compound NameAnti-inflammatory Activity (IC50)Metabolic Stability (HHEP)Aqueous Solubility
1,1-Dicyclohexylpentane<50 pMImprovedHigh
BCP-sLXm (6a)<50 pMImprovedHigh
Lomitapide IsostereVaries by enantiomerGenerally improvedVaries

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